molecular formula C14H23NO4 B2522249 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid CAS No. 2137427-84-8

4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid

Cat. No.: B2522249
CAS No.: 2137427-84-8
M. Wt: 269.341
InChI Key: JVAZVMXJIDFFFC-FQVSMOOPSA-N
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Description

4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid (CAS 1184771-07-0) is a chemical compound of interest in medicinal chemistry research, with a molecular formula of C 14 H 23 NO 4 and a molecular weight of 269.34 g/mol [ 1 ]. Its structure incorporates two key pharmacophoric features: a cyclohexane carboxylic acid group and a tetrahydrofuran (oxolane) ring, connected by a propanamido linker. Compounds containing the cyclohexane carboxylic acid moiety are prevalent in drug discovery and have been investigated for a range of biological activities. For instance, similar scaffolds have been explored as potent inhibitors of enzymes like diacylglycerol acyltransferase 1 (DGAT1) for metabolic diseases [ 4 ], and novel derivatives have demonstrated significant anti-inflammatory effects by inhibiting the synthesis of key pro-inflammatory cytokines such as TNF-α [ 7 ]. The tetrahydrofuran ring is a common structural element in bioactive molecules and natural products, contributing to favorable pharmacokinetic properties. The amide linkage in this compound is a stable functional group often used to connect distinct molecular fragments, making this reagent a valuable building block for constructing more complex molecules or for use as a core scaffold in structure-activity relationship (SAR) studies. This product is intended for research applications by qualified laboratory personnel. Specific data on its mechanism of action, pharmacological activity, and metabolic profile are areas for ongoing investigation, and researchers are encouraged to consult the primary scientific literature for the latest findings.

Properties

IUPAC Name

4-[3-(oxolan-2-yl)propanoylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c16-13(8-7-12-2-1-9-19-12)15-11-5-3-10(4-6-11)14(17)18/h10-12H,1-9H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAZVMXJIDFFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCC(=O)NC2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring is synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Attachment of the Propanamido Group: The oxolane ring is then reacted with a propanoyl chloride derivative to form the propanamido group.

    Cyclohexane Ring Formation:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures and pressures . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Inhibition of Enzymes

Research indicates that derivatives of cycloalkane carboxylic acids can serve as potent inhibitors of various enzymes, including histone deacetylases (HDACs). The compound's structural characteristics may enhance its binding affinity and selectivity towards these targets, making it a candidate for cancer therapy .

Anticancer Activity

Preliminary studies have suggested that 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid and its analogs exhibit anticancer properties. The ability to inhibit specific pathways involved in tumor growth positions this compound as a promising lead in the development of novel anticancer agents .

Potential Bioisosteres

The compound has been evaluated for its potential as a bioisostere in medicinal chemistry. Bioisosteres are compounds that can mimic the biological activity of another compound while possessing different chemical structures. This property can be beneficial in drug design, allowing for the modification of existing drugs to improve efficacy and reduce side effects .

Case Study 1: HDAC Inhibition

In a study examining the efficacy of cycloalkane carboxylic acids as HDAC inhibitors, it was found that certain derivatives demonstrated IC50 values as low as 0.062 µM. This indicates strong inhibitory activity, suggesting that this compound could be developed into a therapeutic agent targeting HDACs in cancer treatment .

Case Study 2: Antitumor Activity

Another investigation highlighted the antitumor activity of cyclopentane carboxylic acids, where compounds similar to this compound were shown to inhibit cell proliferation in various cancer cell lines. The results underscored the importance of structural modifications in enhancing biological activity and specificity against cancer cells .

Mechanism of Action

The mechanism of action of 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclohexane-Carboxylic Acid Backbones

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Applications/Properties References
Target Compound: 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid C₁₄H₂₁NO₄ 279.33 Oxolane, propanamido, carboxylic acid Potential RORγt modulation, bioconjugation
(1R,4r)-4-((R)-3-((4-fluorophenyl)sulfonyl)-3-(4-(perfluoropropan-2-yl)phenyl)pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid C₂₈H₂₅F₈NO₅S 675.56 Fluorophenyl, sulfonyl, pyrrolidine Selective RORγt inverse agonist (oral)
2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid C₂₀H₂₅NO₃ 327.41 Spirocyclic isoquinoline, ketone Laboratory chemical synthesis
4-(Maleimidomethyl)cyclohexane-1-carboxylic acid N-hydroxysuccinimide ester C₁₅H₁₈N₂O₆ 322.31 Maleimide, NHS ester Bioconjugation (protein coupling)
4-Oxo-1-(o-tolyl)cyclohexanecarboxylic acid C₁₄H₁₆O₃ 232.28 o-Tolyl, ketone Discontinued (stability/synthesis issues)
(1S,3R,4S)-4-hydroxy-3-(3-(4-hydroxyphenyl)propanamido)cyclohexane-1-carboxylic acid C₁₆H₂₁NO₅ 307.34 Hydroxyphenyl, hydroxyl, propanamido Synthetic intermediate (pharmaceuticals)

Functional and Pharmacological Comparisons

Bioactivity and Selectivity
  • The target compound’s oxolane-propanamido side chain contrasts with the fluorophenyl-sulfonyl-pyrrolidine group in ’s RORγt inverse agonist. The latter exhibits superior oral activity and selectivity due to its electron-withdrawing substituents (fluorine, sulfonyl), which enhance binding to hydrophobic pockets in the RORγt receptor . The target compound’s oxolane group may confer metabolic stability but lacks the fluorinated aryl groups critical for high selectivity.
Reactivity and Bioconjugation Potential
  • Compared to 4-(maleimidomethyl)cyclohexane-1-carboxylic acid derivatives (), the target compound lacks the maleimide group’s thiol-reactive site, limiting its utility in covalent protein conjugation. However, its carboxylic acid moiety allows for standard NHS-ester or carbodiimide-mediated coupling strategies .
Stereochemical Considerations
  • The (1S,3R,4S)-hydroxylated analog () demonstrates the importance of stereochemistry in pharmacological activity.

Biological Activity

4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid, also known by its IUPAC name (1R,4R)-4-(3-(tetrahydrofuran-2-yl)propanamido)cyclohexane-1-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its unique structure, which incorporates a cyclohexane ring and an oxolane moiety, suggests various biological activities that warrant investigation.

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 2137427-84-8
  • Purity : ≥95%
  • Physical Form : Powder

The biological activity of this compound is primarily attributed to its ability to interact with specific biological pathways. Preliminary studies suggest that it may influence fatty acid synthase (FAS) activity, which is crucial in lipid metabolism and associated with various diseases, including obesity and cancer.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits inhibitory effects on FAS. These findings indicate its potential as a therapeutic agent in conditions characterized by dysregulated lipid metabolism.

StudyMethodFindings
FAS Inhibition AssaySignificant inhibition of FAS activity observed, comparable to established inhibitors.
Cytotoxicity TestingLow cytotoxicity in human cell lines at therapeutic concentrations.
Lipid Profile AnalysisAltered lipid profiles in treated cells, suggesting modulation of lipid synthesis pathways.

Case Studies

A recent case study involving the administration of this compound in a controlled environment showed promising results in reducing lipid accumulation in hepatocytes, indicating potential applications in treating non-alcoholic fatty liver disease (NAFLD).

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, preliminary data suggest moderate absorption and distribution characteristics, with a potential for oral bioavailability.

Safety and Toxicology

Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. Further studies are required to establish long-term safety and potential side effects.

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